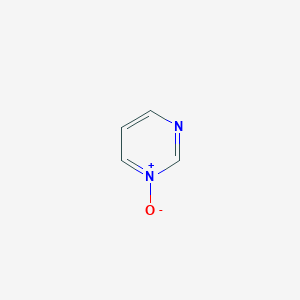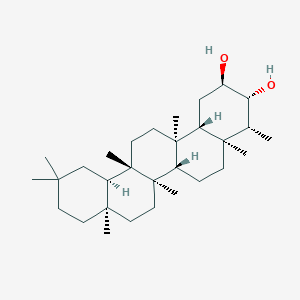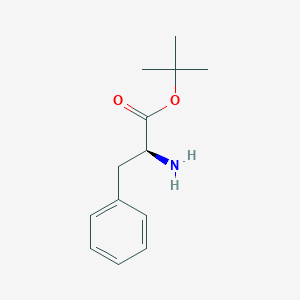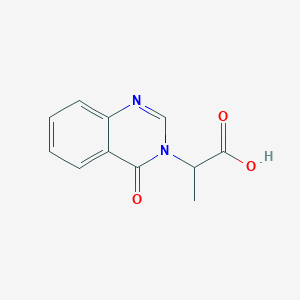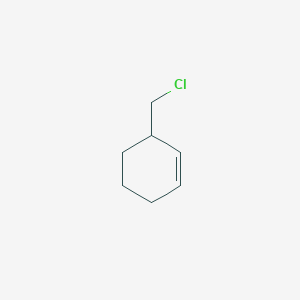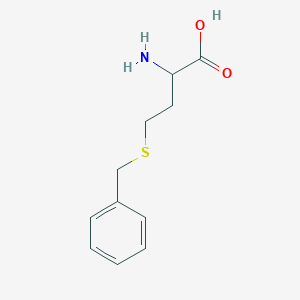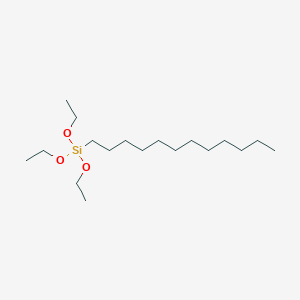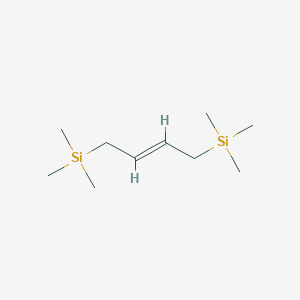
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is a chemical compound that belongs to the family of silanes. This compound has been studied extensively for its potential applications in various fields, including materials science, catalysis, and organic synthesis. In
科学研究应用
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been studied for its potential applications in various fields of science. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In catalysis, 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been shown to be an effective catalyst for various organic transformations, including cross-coupling reactions and hydrogenation reactions. In organic synthesis, this compound has been used as a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with electron-rich substrates, such as alkenes and alkynes, to form stable complexes. These complexes can then undergo various organic transformations, such as cross-coupling reactions and hydrogenation reactions.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. However, studies have shown that this compound is not toxic to cells and does not cause any significant adverse effects on the environment.
实验室实验的优点和局限性
One of the main advantages of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is its high reactivity and selectivity in various organic transformations. This compound can be used as a catalyst in small amounts, which makes it cost-effective and environmentally friendly. However, one of the limitations of this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.
未来方向
There are several future directions for the research on 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. One of the areas of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of interest is the exploration of its potential applications in the field of biocatalysis, where it can be used as a catalyst for various enzymatic reactions. Additionally, the study of the mechanism of action of this compound can provide insights into the design of new catalysts with improved reactivity and selectivity.
合成方法
The synthesis of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- involves the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with a suitable reagent. For example, the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with dimethylzinc in the presence of a palladium catalyst gives 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- in good yield.
属性
CAS 编号 |
16054-35-6 |
|---|---|
产品名称 |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
分子式 |
C10H24Si2 |
分子量 |
200.47 g/mol |
IUPAC 名称 |
trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |
InChI 键 |
DHTZZPHEAHKIBY-BQYQJAHWSA-N |
手性 SMILES |
C[Si](C)(C)C/C=C/C[Si](C)(C)C |
SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
同义词 |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



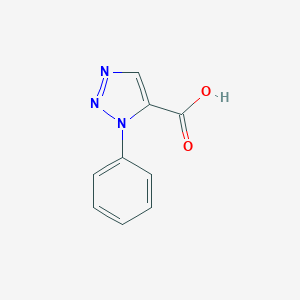
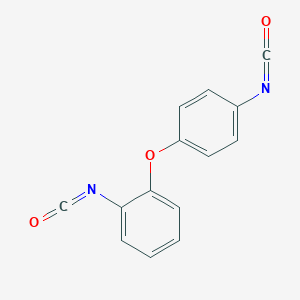
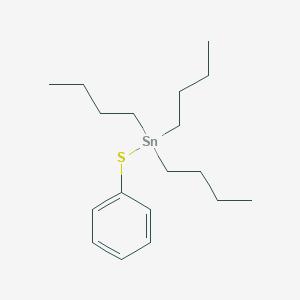
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
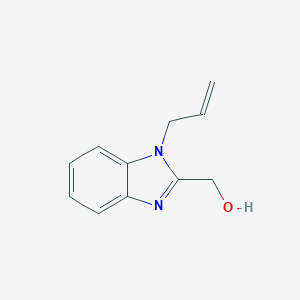
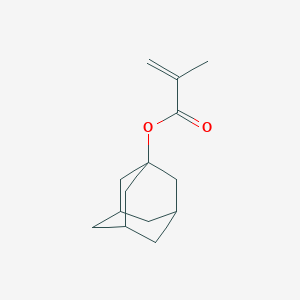
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
